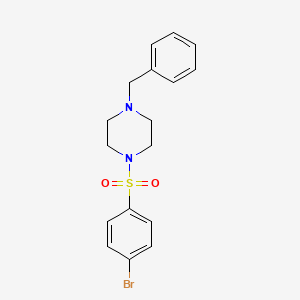

![molecular formula C14H11BrN2 B1270060 6-溴-2-(4-甲基苯基)咪唑并[1,2-a]吡啶 CAS No. 858516-70-8](/img/structure/B1270060.png)

6-溴-2-(4-甲基苯基)咪唑并[1,2-a]吡啶

描述

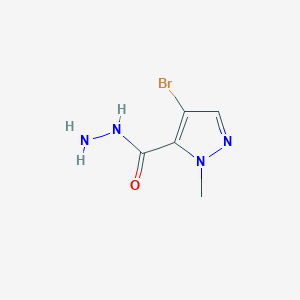

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, often involves palladium-catalyzed cascade reactions or one-pot synthesis approaches. For instance, the synthesis of related imidazo[1,2-a]pyridine derivatives through palladium-catalyzed CO insertion and C-H bond activation has been reported (Zhang, Fan, & Zhang, 2016). Additionally, the use of microwave-assisted cyclization combined with Suzuki coupling has been developed for efficient synthesis of polysubstituted imidazo[1,2-a]pyridines (Koubachi et al., 2007).

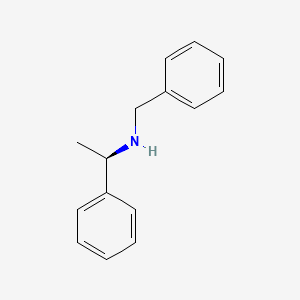

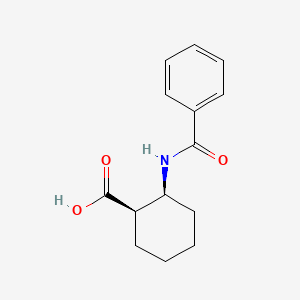

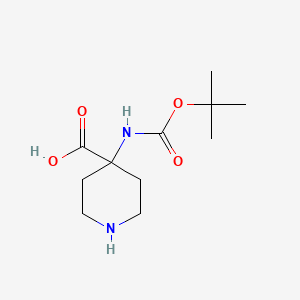

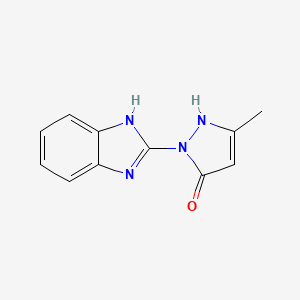

Molecular Structure Analysis

The molecular structure and properties of imidazo[1,2-a]pyridine derivatives have been characterized using various analytical techniques, including X-ray crystallography and Hirshfeld surface analysis. These studies reveal the influence of substitutions on the imidazo[1,2-a]pyridine core on the molecular geometry and intermolecular interactions within crystals (Rodi et al., 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including bromination, which is crucial for functionalizing the molecule for further synthetic modifications. The orientation in the bromination of 2-aryl- and 2-alkyl-imidazo[1,2-a]pyridines has been specifically studied, indicating that substitutions at the 2-position influence the reactivity and outcome of bromination reactions (Godovikova & Gol'dfarb, 1965).

Physical Properties Analysis

The physical properties of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine and related compounds, such as melting points, solubility, and crystalline forms, can be inferred from detailed structural analyses. These properties are essential for understanding the compound's behavior in various solvents and conditions, which is critical for its application in synthesis and drug formulation.

Chemical Properties Analysis

The chemical properties of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine, including its reactivity, stability, and interactions with other molecules, are determined by its molecular structure. Studies on related imidazo[1,2-a]pyridine derivatives have shown that these compounds participate in a range of chemical reactions, offering pathways for the development of new pharmaceutical agents (Bochis et al., 1978).

科学研究应用

腐蚀抑制

已经研究了6-溴-2-(4-甲基苯基)咪唑并[1,2-a]吡啶衍生物的腐蚀抑制性能。已经证明它们在预防弱酸性环境中(如盐酸溶液中)的低碳钢腐蚀方面是有效的。这些衍生物作为混合型抑制剂,并且表现出高抑制性能。这些化合物的有效性得到了各种技术的支持,包括重量损失测量、动电位极化和电化学阻抗谱,以及计算方法,如密度泛函理论(DFT)和分子动力学模拟(MD)(Saady et al., 2021)。

抗菌和抗结核活性

6-溴-2-(4-甲基苯基)咪唑并[1,2-a]吡啶的一些衍生物展示了显著的生物活性。例如,某些合成化合物对分枝杆菌属的平滑肌分枝杆菌菌株表现出良好的抗结核活性。这些活性受到咪唑并[1,2-a]吡啶环上特定取代基的影响,表明在治疗结核病方面具有潜力(Abhale et al., 2016)。

合成和化学转化

由于其潜在应用,6-溴-2-(4-甲基苯基)咪唑并[1,2-a]吡啶及其衍生物的合成一直备受关注。已经开发了各种方法,包括微波辐射,用于合成这些化合物。这些方法旨在实现高效、清洁和高产量的咪唑并[1,2-a]吡啶衍生物生产(Biradar et al., 2009)。

作为治疗剂的潜力

正在探索咪唑并[1,2-a]吡啶衍生物,包括具有6-溴-2-(4-甲基苯基)结构的衍生物,用于各种治疗应用。由于其广泛的生物活性,包括抗癌、抗菌和抗病毒性能,它们已被确定为药物化学中有前途的结构。这使它们成为开发新治疗剂的有价值的支架(Deep et al., 2016)。

作用机制

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

The mode of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be functionalized through various biochemical pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .

Pharmacokinetics

The pharmacokinetics of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .

Result of Action

The result of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . .

属性

IUPAC Name |

6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMUYIDHWOOLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362820 | |

| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858516-70-8 | |

| Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

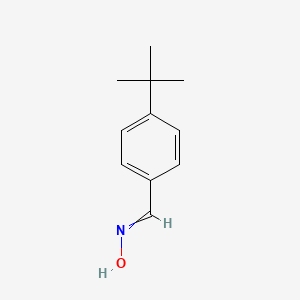

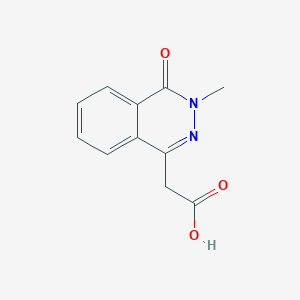

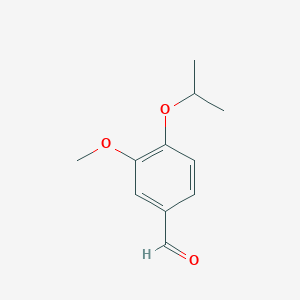

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)